molecular formula C8H8BrNO B8282926 5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine

5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine

Cat. No.: B8282926
M. Wt: 214.06 g/mol
InChI Key: CYHUILOIZFHIKS-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5H,1-3H2

InChI Key

CYHUILOIZFHIKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC=C2OC1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3,5-dibromo-pyridin-4-yl)-propan-1-ol (1 eq, 4.41 mmol, 1.3 g) in DME (8 ml) is added copper (I) chloride (0.05 eq, 0.22 mmol, 22 mg), 2-aminopyridine (0.05 eq, 0.22 mmol, 21 mg), and NaOMe (5.4M in MeOH, 1.5 eq, 6.61 mmol, 1.22 ml). The resulting mixture is heated using microwave radiation at 70° C. for 20 h. Then sat. aqueous NaHCO3 solution is added, and the mixture is extracted with EtOAc. The organic layer is dried with MgSO4, filtered, and concentrated in vacuo. The crude product is purified using column chromatography (hexane/EtOAc) to give the title compound; [M+H]+=214/216.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper (I) chloride
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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